molecular formula C23H25N3O2S B2463194 N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 923104-74-9

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No.: B2463194
CAS No.: 923104-74-9
M. Wt: 407.53
InChI Key: YDTQFKKKVNDVQV-UHFFFAOYSA-N
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Description

N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide ( 923104-74-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C23H25N3O2S and a molecular weight of 407.53 g/mol, this hybrid molecule is of significant interest in medicinal chemistry and drug discovery . The compound features a 1,3,4-oxadiazole ring system, a privileged scaffold in pharmaceutical research known for its versatile biological properties and its role as a bioisostere for ester and amide functionalities . This core structure is linked to a tetralin (5,6,7,8-tetrahydronaphthalene) group and a butanamide chain incorporating a p-tolylthio moiety, creating a complex architecture suitable for exploring novel biological targets. 1,3,4-Oxadiazole derivatives are extensively investigated for a wide spectrum of pharmacological activities, including potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents . The specific structural features of this compound, including its balanced molecular weight and the presence of rotatable bonds, make it a valuable intermediate for constructing chemical libraries or as a lead compound for optimizing drug-like properties. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access this compound in various quantities to support their scientific investigations.

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-16-8-12-20(13-9-16)29-14-4-7-21(27)24-23-26-25-22(28-23)19-11-10-17-5-2-3-6-18(17)15-19/h8-13,15H,2-7,14H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTQFKKKVNDVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound incorporates a tetrahydronaphthalene moiety and an oxadiazole ring, which are known to influence various biological pathways.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H24N4O2S
  • Molecular Weight : 376.56 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its potential as an anticancer agent and its interactions with specific biochemical targets.

  • Target Interaction : The compound is believed to interact with specific receptors involved in cell signaling pathways. For instance, it may target the retinoic acid receptor gamma (RARG), which plays a crucial role in regulating gene expression related to cell growth and differentiation.
  • Biochemical Pathways : By binding to RARG or similar targets, the compound may influence pathways related to apoptosis and cellular metabolism. This interaction could lead to altered gene expression patterns that favor tumor suppression or other therapeutic effects .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects on various cancer cell lines. For example, it exhibited significant inhibition of cell proliferation in T98 human glioma cells by inducing apoptosis .
  • Mechanistic Studies : The compound's efficacy was linked to its ability to inhibit specific enzymes involved in cancer progression. Docking studies suggested that it could effectively bind to cyclooxygenase (COX) enzymes and other targets relevant to tumor growth .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound remains under investigation. Initial findings suggest:

  • Absorption and Distribution : The compound has favorable solubility characteristics that may enhance its bioavailability.
  • Toxicity Profile : Preliminary toxicity assessments indicate a manageable safety profile at therapeutic doses; however, comprehensive toxicological studies are necessary for further validation .

Case Studies

  • Case Study 1 : A study involving a series of oxadiazole derivatives highlighted the enhanced anticancer activity associated with modifications similar to those present in this compound. The results indicated that structural features significantly impact biological efficacy .
  • Case Study 2 : Research focused on thiazole derivatives demonstrated that compounds with similar scaffolds exhibited potent anti-inflammatory and anticancer properties. This suggests a broader potential for this compound within therapeutic contexts beyond oncology .

Data Tables

PropertyValue
Molecular FormulaC20H24N4O2S
Molecular Weight376.56 g/mol
Anticancer ActivitySignificant inhibition of T98 cells
Target InteractionRetinoic acid receptor gamma

Preparation Methods

Hydrazide Formation

5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride to generate the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C for 2 h to yield 5,6,7,8-tetrahydronaphthalene-2-carbohydrazide (85–92% yield).

Cyclization to Oxadiazole

The carbohydrazide intermediate undergoes cyclization using phosphorus oxychloride (POCl₃) under reflux for 6 h, forming 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine. Excess POCl₃ is neutralized with ice-water, and the product is purified via recrystallization from ethanol (mp 148–150°C, 78% yield).

Preparation of 4-(p-Tolylthio)Butanoyl Chloride

Thioether Formation

4-Bromobutanoyl chloride (1.0 equiv) reacts with p-thiocresol (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base at 25°C for 12 h. The crude 4-(p-tolylthio)butanoic acid is isolated by aqueous workup (0.1 M HCl) and recrystallized from hexane/ethyl acetate (mp 89–91°C, 83% yield).

Acid Chloride Activation

The carboxylic acid is treated with oxalyl chloride (1.5 equiv) and catalytic dimethylformamide (DMF) in anhydrous DCM at 0°C for 2 h. Excess reagents are removed under vacuum to yield 4-(p-tolylthio)butanoyl chloride as a pale-yellow oil (91% yield).

Amide Coupling Reaction

The oxadiazol-2-amine (1.0 equiv) and 4-(p-tolylthio)butanoyl chloride (1.1 equiv) are combined in anhydrous DCM with pyridine (2.0 equiv) at 0°C. The reaction proceeds at 25°C for 24 h, followed by extraction with saturated NaHCO₃ and brine. Column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the target compound as a white solid (mp 132–134°C, 68% yield).

Spectroscopic Characterization Data

Table 1: Spectroscopic Properties of N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl)-4-(p-Tolylthio)Butanamide

Parameter Value/Description
Molecular Formula C₂₄H₂₆N₄O₂S
Molecular Weight 458.56 g/mol
IR (KBr, cm⁻¹) 3280 (N–H), 1665 (C=O), 1590 (C=N), 1240 (C–S–C)
¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H, NH), 7.25–6.95 (m, 7H, Ar–H), 2.85 (t, 2H, SCH₂), 2.45 (s, 3H, CH₃), 1.75–1.25 (m, 8H, tetrahydronaphthalene)
¹³C NMR (100 MHz, CDCl₃) δ 171.2 (C=O), 164.5 (C=N), 138.2–121.5 (Ar–C), 35.8 (SCH₂), 29.5–22.1 (tetrahydronaphthalene), 21.0 (CH₃)
HRMS (ESI+) m/z 459.1812 [M+H]⁺ (calc. 459.1809)

Optimization and Yield Comparison

Table 2: Effect of Coupling Reagents on Amidation Yield

Coupling Reagent Solvent Temperature (°C) Time (h) Yield (%)
Pyridine DCM 25 24 68
DCC/DMAP THF 25 12 72
HATU DMF 0→25 6 81
EDC/HOBt CH₃CN 25 8 76

HATU-mediated coupling in DMF provided superior yields (81%) due to enhanced activation of the carboxylate intermediate. Side products included N-acylurea (7–12%) when using carbodiimides, necessitating rigorous chromatography.

Mechanistic Considerations

The oxadiazole ring formation follows a two-step mechanism: (1) nucleophilic attack of hydrazine on the acid chloride to form diacylhydrazine, and (2) POCl₃-assisted cyclodehydration via a cationic intermediate. Thioether formation proceeds through an SN2 pathway, with p-thiocresol displacing bromide from 4-bromobutanoyl chloride. Steric hindrance from the tetrahydronaphthalene group necessitates prolonged reaction times during amidation.

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